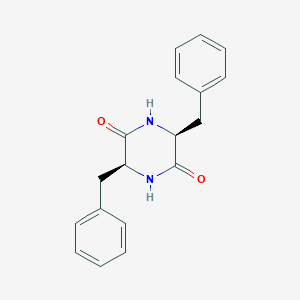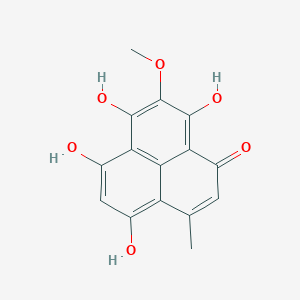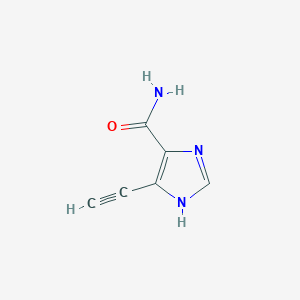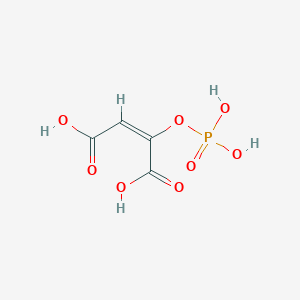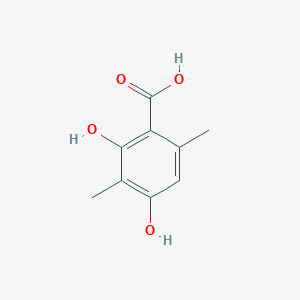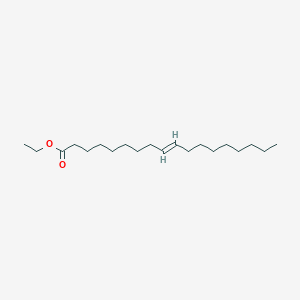
Elaidinsäureethylester
Übersicht
Beschreibung
9-Octadecenoic acid, ethyl ester, is a derivative of oleic acid, which is a monounsaturated fatty acid. It is formed through the esterification of oleic acid, where the carboxyl group of the fatty acid reacts with ethanol to form the ethyl ester. This compound is of interest due to its effects on the permeation of drugs through the skin. In a study, it was found that the ethyl ester derivatives of cis- and trans-12-hydroxy-9-octadecenoic acid significantly enhanced the transdermal flux of hydrocortisone and 5-fluorouracil when compared to their parent fatty acids .
Synthesis Analysis
The synthesis of esters like 9-Octadecenoic acid, ethyl ester, involves the reaction of an alcohol (in this case, ethanol) with a fatty acid (oleic acid). The study provided does not detail the synthesis of 9-Octadecenoic acid, ethyl ester specifically, but it does mention the synthesis of a related compound, methyl (E)-5-octadecen-7,9-diynoate, which was achieved by coupling a synthesized C1 to C8 fragment with 1-decyne . This indicates that the synthesis of such esters can involve complex organic reactions and may require multiple steps, including coupling reactions.
Molecular Structure Analysis
The molecular structure of 9-Octadecenoic acid, ethyl ester, is characterized by the presence of an ester functional group, which is the result of the esterification process. The structure also includes a long hydrocarbon chain typical of fatty acids, with a cis- or trans- double bond. The exact position of the double bond and the configuration (cis or trans) can influence the compound's physical properties and its interaction with other molecules, such as drugs .
Chemical Reactions Analysis
9-Octadecenoic acid, ethyl ester, as an ester, can participate in chemical reactions typical of this functional group. For instance, it can undergo hydrolysis to yield the parent fatty acid and ethanol. The study provided does not detail specific chemical reactions of 9-Octadecenoic acid, ethyl ester, but it does show that the ester derivatives of fatty acids can significantly affect the permeation of drugs through the skin, which suggests that they may interact with biological membranes in a way that alters their permeability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-Octadecenoic acid, ethyl ester, are influenced by its molecular structure. As an ester of a fatty acid, it is likely to be less polar than the parent acid and more soluble in organic solvents. The presence of the ester group also makes it more volatile than the parent fatty acid. The study indicates that the ethyl esters of cis- and trans-12-hydroxy-9-octadecenoic acid have a greater effect on the skin permeation of hydrocortisone than the methyl esters, which suggests that the ethyl esters may have different solubility and permeability characteristics .
Wissenschaftliche Forschungsanwendungen
Anti-mikrobielle und Bioaktivitätsprofile
Elaidinsäureethylester wurde bei der Produktion von bioaktiven Verbindungen durch bestimmte Streptomyces-Stämme identifiziert . Diese Verbindungen zeigten anti-mikrobielle Aktivität gegen verschiedene Krankheitserreger, darunter Bacillus sp., Pseudomonas aeruginosa ATCC 9077, Staphylococcus aureus ATCC 700699, Candida albicans und Aspergilus flavus . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer anti-mikrobieller Mittel eingesetzt werden könnte .
HDL-Cholesterin-Aufnahmekapazität
Forschungen haben gezeigt, dass this compound die Funktionalität von HDL-Cholesterin (High-Density Lipoprotein) beeinflusst . Insbesondere wurde festgestellt, dass es die Cholesterinaufnahme und die Reifung von HDL hemmt . Dies könnte Auswirkungen auf die Herz-Kreislauf-Gesundheit und -krankheiten haben, da HDL-Cholesterin aufgrund seiner Rolle bei der Entfernung von Cholesterin aus dem Blutkreislauf oft als ‚gutes‘ Cholesterin bezeichnet wird .
Industrielle Anwendungen
This compound ist ein hochgradiger Fettsäureester mit einem blumigen, fruchtigen und fettigen Aroma . Es ist eine blassgelbe ölige Flüssigkeit und wird in verschiedenen Industrien eingesetzt, darunter chemische, textile, pharmazeutische, chemische Industrie und Lebensmittel . Seine aromatischen Eigenschaften machen es nützlich bei der Herstellung von Parfüms und Aromen .
Materialwissenschaften
This compound kann in der Forschung der Materialwissenschaften eingesetzt werden
Wirkmechanismus
Target of Action
Elaidic Acid Ethyl Ester, also known as 9-Octadecenoic acid, ethyl ester, Ethyl elaidate, or ethyl octadec-9-enoate, primarily targets the Cholesterylester transfer protein (CETP) . CETP plays a crucial role in the metabolism of high-density lipoprotein (HDL) and very low-density lipoprotein (VLDL) cholesterol .
Mode of Action
The compound interacts with CETP, increasing its activity . This interaction results in an increase in VLDL and a decrease in HDL cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by Elaidic Acid Ethyl Ester is the lipid metabolism pathway, specifically the metabolism of HDL and VLDL cholesterol . The increased activity of CETP leads to the transfer of cholesterol esters from HDL to VLDL, thus raising VLDL and lowering HDL cholesterol .
Pharmacokinetics
Elaidic Acid Ethyl Ester is characterized by its small viscosity and high absorption by body tissues . It can serve as an excellent solvent for steroids and other lipid drugs . It can also act as a carrier for certain intramuscular injection preparations and microemulsions . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of Elaidic Acid Ethyl Ester’s action primarily involve changes in lipid profiles. Specifically, it leads to an increase in VLDL cholesterol and a decrease in HDL cholesterol . This shift in cholesterol levels could have significant implications for cardiovascular health.
Action Environment
The action, efficacy, and stability of Elaidic Acid Ethyl Ester can be influenced by various environmental factors. For instance, the compound is a colorless oily solid with a melting point of 5.8°C . Therefore, temperature could potentially affect its stability. Furthermore, its action might be influenced by the presence of other compounds in the body, particularly those involved in lipid metabolism.
Eigenschaften
IUPAC Name |
ethyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGKNOAMLMIIKO-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00110052 | |
| Record name | Ethyl (9E)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00110052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethyl oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
205.00 to 208.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6114-18-7, 111-62-6 | |
| Record name | Ethyl elaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6114-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl elaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006114187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (9E)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00110052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl elaidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-32 °C | |
| Record name | Ethyl oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ethyl elaidate?
A1: The molecular formula of ethyl elaidate is C20H38O2, and its molecular weight is 310.5 g/mol.
Q2: How does the trans double bond in ethyl elaidate influence its physical properties compared to its cis isomer, ethyl oleate?
A2: The trans configuration of the double bond in ethyl elaidate gives it a more linear structure compared to the bent structure of ethyl oleate, which has a cis double bond. This structural difference results in a higher melting point for ethyl elaidate compared to ethyl oleate. [, ]
Q3: How can ethyl elaidate be synthesized?
A3: Ethyl elaidate can be synthesized through the esterification of elaidic acid with ethanol. Additionally, it can be produced by the isomerization of ethyl oleate using catalysts like sulfur. []
Q4: What analytical techniques are commonly employed to identify and quantify ethyl elaidate?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to identify and quantify ethyl elaidate in various matrices, including plant extracts, food samples, and biological samples. [, , , , , , , , , ]
Q5: What are the primary sources of ethyl elaidate in the human diet?
A5: Ethyl elaidate is primarily found in partially hydrogenated vegetable oils, which are often used in processed foods, margarine, and baked goods. []
Q6: How does the consumption of ethyl elaidate affect lipid metabolism compared to its cis isomer, ethyl oleate?
A6: Research suggests that dietary ethyl elaidate can lead to an increased ratio of phosphatidylethanolamine to phosphatidylcholine in liver phospholipids compared to ethyl oleate. Additionally, ethyl elaidate might inhibit the formation of polyunsaturated fatty acids from precursors like linoleic acid. []
Q7: What impact does ethyl elaidate have on cholesterol metabolism?
A7: Studies in rats suggest that dietary saturated and trans fatty acids, including ethyl elaidate, can influence both the synthesis and hydrolysis of cholesteryl esters in the testes. []
Q8: Has ethyl elaidate been identified in any natural sources?
A8: Yes, ethyl elaidate has been identified as a constituent of the aroma profile of certain orchid species like Serapias cordigera and Serapias parviflora. []
Q9: Does ethyl elaidate exhibit any biological activity?
A9: Research indicates that ethyl elaidate, along with other compounds identified in Commiphora africana resin, exhibits repellent and toxic effects against bed bugs. []
Q10: Are there any potential applications of ethyl elaidate in drug development?
A10: While ethyl elaidate itself might not be a direct target, understanding its effects on lipid metabolism and potential interactions with enzymes could contribute to the development of drugs targeting lipid disorders or related conditions.
Q11: What are the known toxicological effects of ethyl elaidate?
A11: While more research is needed, ethyl elaidate, as a trans fatty acid, has been linked to an increased risk of cardiovascular disease, inflammation, and other metabolic disorders. []
Q12: Are there any specific regulations concerning the use and disposal of ethyl elaidate?
A12: Regulations regarding ethyl elaidate may vary depending on the country and its intended use. It is essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



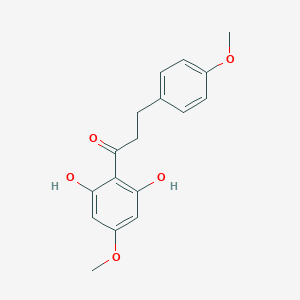

![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)


